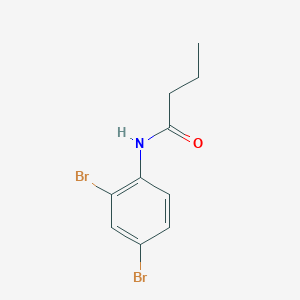
N-(2,4-dibromophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dibromophenyl)butanamide is an organic compound characterized by the presence of a butanamide group attached to a 2,4-dibromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)butanamide typically involves the reaction of 2,4-dibromoaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an amide bond between the amine group of 2,4-dibromoaniline and the acyl chloride group of butanoyl chloride.
Reaction Scheme:
2,4-dibromoaniline+butanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form N-(2,4-dibromophenyl)butylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a catalyst.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: N-(2,4-dihydroxyphenyl)butanamide, N-(2,4-diaminophenyl)butanamide.
Reduction Reactions: N-(2,4-dibromophenyl)butylamine.
Oxidation Reactions: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(2,4-dibromophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,4-dibromophenyl)butanamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2,4-dibromophenyl)butanamide can be compared with other similar compounds such as:
N-(2,4-dichlorophenyl)butanamide: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity.
N-(2,4-dimethoxyphenyl)butanamide:
N-(2,4-dihydroxyphenyl)butanamide: Hydroxyl groups replace bromine atoms, resulting in different solubility and reactivity.
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)butanamide |
InChI |
InChI=1S/C10H11Br2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
MYWKZYCXRHRCNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


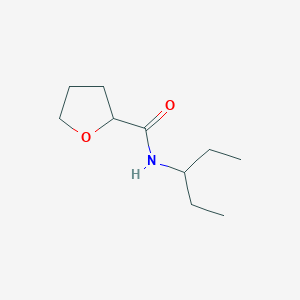
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B10962925.png)
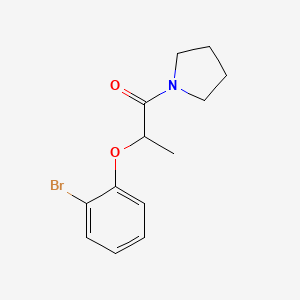
![2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962948.png)
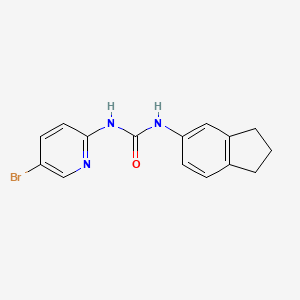
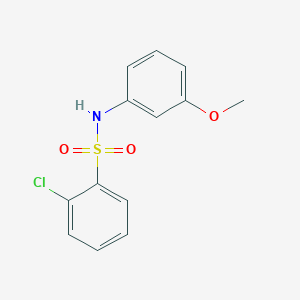
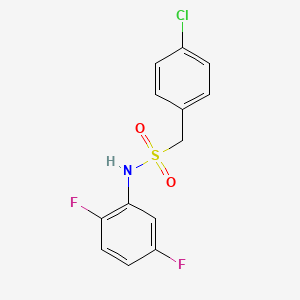
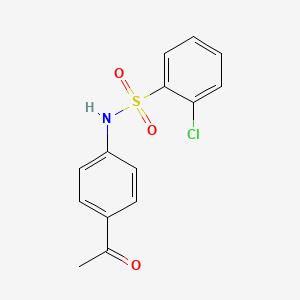
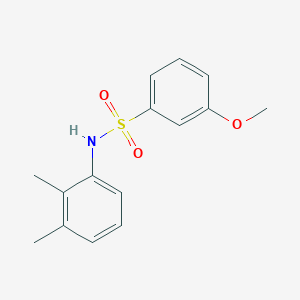
![N-(4-methoxy-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10962972.png)
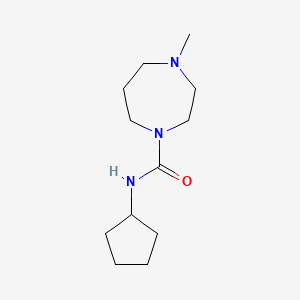
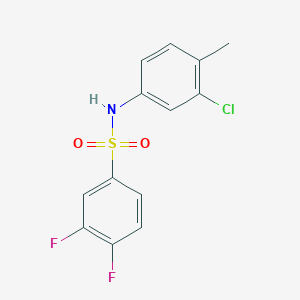
![azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10962996.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10963002.png)
